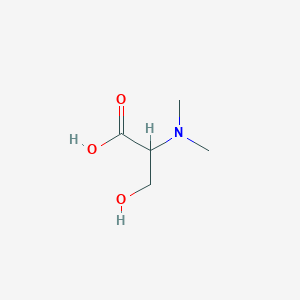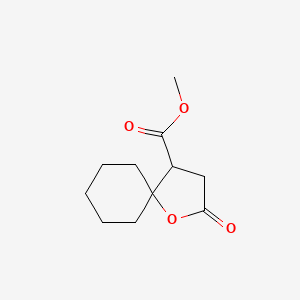![molecular formula C19H20ClNO3 B1654930 [5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride CAS No. 29538-92-9](/img/structure/B1654930.png)
[5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride is a chemical compound with the molecular formula C19H20ClNO3 and a molecular weight of 345.8 g/mol. This compound is known for its unique structure, which includes a benzofuranol core, a dimethylaminomethyl group, and a p-toluoyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of [5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride involves several steps. The synthetic route typically starts with the preparation of the benzofuranol core, followed by the introduction of the dimethylaminomethyl group and the p-toluoyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
[5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
[5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of [5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
[5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents.
Dimethylaminomethyl derivatives: These compounds have the dimethylaminomethyl group but differ in their core structure.
Toluoyl derivatives: These compounds contain the toluoyl group but have different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties
Propriétés
Numéro CAS |
29538-92-9 |
|---|---|
Formule moléculaire |
C19H20ClNO3 |
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
[5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H19NO3.ClH/c1-12-4-6-13(7-5-12)19(22)15-11-23-17-9-8-16(21)14(18(15)17)10-20(2)3;/h4-9,11,21H,10H2,1-3H3;1H |
Clé InChI |
SNCNWRXWAJHVIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)C[NH+](C)C.[Cl-] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)C[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-carboxyethyl)-1H-imidazol-3-ium-3-yl]propanoate](/img/structure/B1654849.png)


![4-[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanylaniline](/img/structure/B1654853.png)







![7-Chloro-2-[(4-chlorophenyl)methylsulfanyl]-3-(3,4-dichlorophenyl)quinazolin-4-one](/img/structure/B1654864.png)


